BMS-265246 was developed by Bristol Myers Squibb and is categorized under the chemical class of pyrazolopyridines. It has shown significant inhibitory activity against CDK1 and CDK2, with IC50 values of 6 nM and 9 nM, respectively, indicating high potency in inhibiting these targets . The compound's selectivity over other kinases, such as CDK4, further enhances its therapeutic potential in oncology .
The synthesis of BMS-265246 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes the formation of the pyrazolo[3,4-b]pyridine core followed by specific substitutions to enhance its inhibitory properties.
The molecular structure of BMS-265246 can be represented as follows:
The compound features a pyrazolopyridine backbone with two fluorine atoms at the 2 and 6 positions on the phenyl ring, which are critical for its binding affinity to CDK1 and CDK2. The binding interactions primarily occur at the ATP site of these kinases, forming essential hydrogen bonds that stabilize the inhibitor within the active site .
BMS-265246 undergoes various chemical reactions that are relevant for its function as a kinase inhibitor:
The mechanism of action of BMS-265246 revolves around its ability to inhibit CDK1 and CDK2:
BMS-265246 possesses several notable physical and chemical properties:
These properties play a crucial role in determining the formulation strategies for drug delivery systems aimed at enhancing bioavailability in therapeutic applications .
BMS-265246 has several promising applications in scientific research:
CDK1 and CDK2 are essential regulators of the eukaryotic cell cycle, but their role extends to facilitating viral replication. BMS-265246, a selective CDK1/2 inhibitor (IC₅₀ = 6 nM and 9 nM, respectively), disrupts the replication machinery of DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). By competitively binding to the ATP pocket of CDK1/2, BMS-265246 prevents phosphorylation events necessary for viral transcription and genome synthesis. This inhibition is particularly effective against HSV-1, which hijacks host CDKs to replicate its DNA. Unlike nucleoside analogs (e.g., acyclovir) that directly target viral polymerase, BMS-265246 offers a host-directed approach, potentially overcoming drug resistance caused by viral mutations [1] [7].
HSV-1 relies on host CDKs to transition through its replication cycle. The virus requires CDK1/2 for the expression of immediate-early (IE), early (E), and late (L) genes, which govern viral entry, DNA amplification, and capsid assembly. BMS-265246 impairs this process by blocking CDK-mediated phosphorylation of RNA polymerase II, stalling viral transcript synthesis. In Vero and HeLa cells, pretreatment with BMS-265246 reduces HSV-1 replication by >90%, confirming that CDK1/2 activity is a critical bottleneck for viral propagation. This host-targeted mechanism broadens its applicability against CDK-dependent viruses, including cytomegalovirus and Zika virus [1] [5] [7].
BMS-265246 suppresses HSV-1 transcription by disrupting CDK-dependent phosphorylation cascades. Time-of-addition assays reveal that adding BMS-265246 during early infection (0–4 hours post-infection) reduces viral IE gene expression (e.g., ICP4 and ICP27) by 70–80%. This occurs because CDK1/2 phosphorylates the C-terminal domain of RNA polymerase II, a step HSV-1 co-opts for transcribing its genome. Consequently, viral mRNA synthesis stalls, preventing downstream expression of E and L genes. In biochemical assays, BMS-265246-treated cells show reduced RNA polymerase II phosphorylation at Ser2/Ser5 residues, directly linking CDK1/2 inhibition to transcriptional arrest [1] [5].
Beyond transcription, BMS-265246 impedes HSV-1 genome replication and virion assembly. Late-stage treatment (4–10 hours post-infection) with BMS-265246 decreases viral DNA yield by 60% and disrupts the formation of mature capsids. This is attributed to inadequate expression of viral DNA polymerase (UL30) and major capsid protein (VP5), which depend on CDK1/2-mediated transcription. Additionally, CDK1/2 inhibition dysregulates nuclear export of viral proteins, leading to aberrant capsid scaffolding. Electron microscopy of treated cells shows incomplete nucleocapsids and mislocalized tegument proteins, underscoring BMS-265246’s multi-stage antiviral efficacy [1] [7].
BMS-265246 exhibits exceptional selectivity for CDK1/2 over other CDKs in cell-free systems. Biochemical IC₅₀ values highlight a 25-fold preference for CDK1/2 (IC₅₀ = 6–9 nM) versus CDK4 (IC₅₀ = 230 nM) and >100-fold selectivity over CDK5, CDK7, and CDK9 (IC₅₀ > 1 µM) [4] [10]. However, cellular selectivity diverges due to factors like ATP concentration and cyclin binding. Live-cell target engagement assays reveal that BMS-265246 achieves >90% occupancy of CDK1/2 at 1 µM but only 40–50% for CDK4/6, affirming its cellular specificity [8] [9].
Table 1: Biochemical Selectivity Profile of BMS-265246
CDK Isoform | Cyclin Partner | IC₅₀ (nM) | Selectivity vs. CDK1/2 |
---|---|---|---|
CDK1 | Cyclin B1 | 14 | Reference |
CDK2 | Cyclin E | 6 | Reference |
CDK4 | Cyclin D1 | 222 | 25-fold lower |
CDK5 | p25 | 258 | 43-fold lower |
CDK7 | Cyclin H/MAT1 | 1600 | >100-fold lower |
CDK9 | Cyclin T1 | 1800 | >100-fold lower |
Source: Biochemical kinase assays using recombinant proteins [4] [10].
BMS-265246 binds the ATP-binding cleft of CDK1/2 through hydrogen bonds and hydrophobic interactions. X-ray crystallography reveals that its pyrazole-oxindole core forms critical H-bonds with the hinge residue Leu83 in CDK2, while its 2,6-difluorophenyl group occupies a hydrophobic pocket near Val64 [4] [6]. This configuration confers selectivity over CDK4, where a larger gatekeeper residue (Thr160) sterically clashes with the difluorophenyl group. Additionally, BMS-265246’s tetrahydropyran tail enhances solubility without compromising affinity. Mutagenesis studies confirm that Leu83Ala mutants reduce BMS-265246’s potency by 15-fold, underscoring this residue’s role in specificity [6] [8].
Table 2: Impact of BMS-265246 on Key HSV-1 Replication Markers
Replication Stage | Viral Component | Effect of BMS-265246 | Reduction vs. Control |
---|---|---|---|
Transcription | ICP4 (IE protein) | Downregulation | 80% |
Transcription | ICP27 (IE protein) | Downregulation | 75% |
Genome Replication | UL30 (DNA Pol) | Delayed expression | 60% |
Virion Assembly | VP5 (Capsid) | Mislocalization | 70% |
Source: Immunoblotting and qPCR in HSV-1-infected cells [1] [5].
Table 3: Cellular Target Engagement of BMS-265246 in Live-Cell Assays
CDK-Isozyme | Target Occupancy at 1 µM (%) | Cellular Selectivity |
---|---|---|
CDK1 | >95 | High |
CDK2 | >90 | High |
CDK4 | 40 | Moderate |
CDK6 | 50 | Moderate |
CDK9 | <20 | Low |
Source: Bioluminescence resonance energy transfer (BRET) in HEK-293 cells [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7